Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Description
Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a chiral oxazole derivative characterized by a partially saturated 1,3-oxazole ring with an ethyl substituent at the 5-position and an ester group at the 4-position. Its stereochemistry (4R,5S) plays a critical role in its physicochemical properties and reactivity. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its ability to act as a building block for heterocyclic systems .
Properties
CAS No. |
62772-38-7 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5-7H,3-4H2,1-2H3/t6-,7+/m0/s1 |
InChI Key |
ZPQCKAKGSOTLNA-NKWVEPMBSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N=CO1)C(=O)OCC |
Canonical SMILES |
CCC1C(N=CO1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-amino-3-oxobutanoate with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution followed by cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce dihydrooxazole derivatives.
Scientific Research Applications
(4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4R,5S)-Ethyl 5-ethyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Physicochemical Properties
- Melting Points: reports a related oxadiazole derivative with a melting point of 144–148°C, suggesting that fully aromatic heterocycles may exhibit higher melting points compared to dihydro analogs due to crystallinity .
- Solubility :
- Stability :
- Dihydrooxazoles (e.g., target compound) may exhibit reduced thermal stability compared to aromatic oxazoles due to partial saturation .
Biological Activity
Ethyl (4R,5S)-5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a member of the oxazole family characterized by its unique five-membered heterocyclic structure. This compound exhibits significant biological activities that have garnered attention in various fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Functional Groups : An ethyl group at the 5 position and a carboxylate group at the 4 position.
- Stereochemistry : The specific stereochemistry at the 4R and 5S positions is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₃ |
| Molecular Weight | 213.25 g/mol |
| LogP | 1.38 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. For instance, its Minimum Inhibitory Concentration (MIC) values were evaluated against several pathogens.
| Pathogen | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| E. coli | 20 mm inhibition |
| S. aureus | 30 mm inhibition |
These results indicate that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as certain fungal species .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study evaluating various oxazole derivatives, this compound was tested alongside standard antibiotics such as ampicillin and ciprofloxacin. The results indicated that this compound demonstrated comparable antibacterial activity against E. coli and S. aureus, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Fungal Inhibition
Another study focused on the antifungal properties of this compound against pathogenic fungi. The results revealed that it effectively inhibited the growth of Candida species at low concentrations, making it a candidate for further development in antifungal therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
